3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole
Description
Chemical Structure and Properties
3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole (CAS: 89767-75-9) is a heterocyclic compound featuring a fused isothiazole ring system substituted with a furan moiety and four methyl groups. The dihydroisothiazole core consists of a five-membered ring containing sulfur and nitrogen, while the furan group introduces additional aromaticity and reactivity. This compound is characterized by high purity (97%) and is commercially available for research applications .
Potential applications include medicinal chemistry (e.g., as a bioactive scaffold) and materials science due to its planar heteroaromatic system.
Properties
IUPAC Name |
3-(furan-2-yl)-4,4,5,5-tetramethyl-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-10(2)9(8-6-5-7-13-8)12-14-11(10,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSWAQNXJUXAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NSC1(C)C)C2=CC=CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521787 | |
| Record name | 3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89767-75-9 | |
| Record name | 3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole typically involves the reaction of furan derivatives with isothiazole precursors under specific conditions. One common method includes the radical bromination of the methyl group followed by conversion to a phosphonate intermediate, which then reacts with aldehydes in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The isothiazole ring can be reduced to form dihydroisothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted furan and isothiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of isothiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the isothiazole ring can inhibit the growth of various bacteria and fungi. The presence of the furan moiety in 3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole enhances its bioactivity by potentially improving membrane permeability and interaction with microbial targets .
Anticancer Properties
Isothiazoles have been explored for their anticancer potential. The compound may act by disrupting cellular processes in cancer cells. Preliminary studies suggest that the furan substitution can modulate the compound's interaction with biological targets involved in cancer progression . Further research is needed to elucidate specific mechanisms and efficacy against various cancer cell lines.
Material Science
Polymer Chemistry
The incorporation of 3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole into polymer matrices has been investigated for producing materials with enhanced thermal stability and mechanical properties. Its ability to act as a cross-linking agent can improve the durability and performance of polymers used in coatings and adhesives .
Conductive Materials
Due to its electronic properties, this compound can be utilized in the development of conductive polymers. Its integration into polymer blends may lead to materials suitable for electronic applications such as sensors and flexible electronics .
Agricultural Chemistry
Pesticide Development
The compound's unique structure may contribute to the development of novel pesticides with improved efficacy and reduced environmental impact. Research shows that isothiazole derivatives can exhibit insecticidal and fungicidal properties. The furan group may enhance target specificity while minimizing toxicity to non-target organisms .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity : The furan group in the target compound may participate in electrophilic substitution or cycloaddition reactions, unlike halogenated analogs, which are more inert .
- Thermodynamic Stability : Methyl groups in the target compound likely enhance steric protection of the isothiazole core, improving thermal stability compared to halogenated analogs .
Biological Activity
3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole is with a molecular weight of 215.31 g/mol. It features a furan ring that may contribute to its biological activity through interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of isothiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of isothiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the furan moiety enhances the interaction with bacterial enzymes .
Anticancer Properties
The cytotoxic effects of isothiazole derivatives have been explored in various cancer cell lines. A notable study demonstrated that compounds with similar structures exhibited selective cytotoxicity against human tumor cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
The biological activity of 3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole can be attributed to several mechanisms:
- Enzyme Inhibition : Isothiazoles are known to inhibit specific enzymes critical for bacterial survival and proliferation.
- Cell Cycle Disruption : Some derivatives induce apoptosis in cancer cells by disrupting the cell cycle.
- Reactive Oxygen Species (ROS) Generation : Certain compounds increase ROS levels in cells, leading to oxidative stress and cell death.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various isothiazole derivatives against E. coli and E. faecalis. The results indicated minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL for effective compounds .
Study 2: Cytotoxicity in Cancer Cells
In vitro studies conducted on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells revealed IC50 values of 226 µg/mL and 242.52 µg/mL respectively for certain derivatives similar to 3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole . These findings underscore the potential of this compound as a lead structure for anticancer drug development.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
